4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine
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Overview
Description
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol . This compound is notable for its unique structure, which combines an adamantane moiety with a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine typically involves the reaction of 1-adamantyl bromomethyl ketone with thiourea . The initial product, 4-(Adamantan-1-yl) thiazol-2-amine, is then further reacted with differently substituted aromatic aldehydes in the presence of mercaptoacetic acid to yield the target compound . Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes.
Chemical Reactions Analysis
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, particularly with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, altering the activity of enzymes or blocking receptor sites . The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine can be compared with other compounds containing adamantane or thiazole moieties:
Adamantane derivatives: These compounds, such as amantadine, are known for their antiviral and antiparkinsonian properties.
Thiazole derivatives: Compounds like thiamine (vitamin B1) are essential for various biological functions. The uniqueness of this compound lies in its combination of both adamantane and thiazole structures, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-adamantyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-8-12(16-13(15)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPZEVZDHSROMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385468 |
Source
|
Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
201992-89-4 |
Source
|
Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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